![molecular formula C37H24O4 B14307076 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 113769-38-3](/img/structure/B14307076.png)
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furobenzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran ring.
Introduction of Phenyl Groups: Phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.
Phenylacetyl Substitution: The phenylacetyl group is introduced via a nucleophilic substitution reaction, often using phenylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenylacetyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 2,3,6-Triphenyl-5H-furo3,2-gbenzopyran-5-one : Lacks the phenylacetyl group.
- 2,3,6-Triphenyl-9-(methylacetyl)-5H-furo3,2-gbenzopyran-5-one : Contains a methylacetyl group instead of a phenylacetyl group.
Uniqueness
2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetyl group, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
特性
CAS番号 |
113769-38-3 |
|---|---|
分子式 |
C37H24O4 |
分子量 |
532.6 g/mol |
IUPAC名 |
2,3,6-triphenyl-9-(2-phenylacetyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C37H24O4/c38-31(21-24-13-5-1-6-14-24)33-36-29(34(39)30(23-40-36)25-15-7-2-8-16-25)22-28-32(26-17-9-3-10-18-26)35(41-37(28)33)27-19-11-4-12-20-27/h1-20,22-23H,21H2 |
InChIキー |
VQZOJUROSWRHIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=C3C(=CC4=C2OC=C(C4=O)C5=CC=CC=C5)C(=C(O3)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


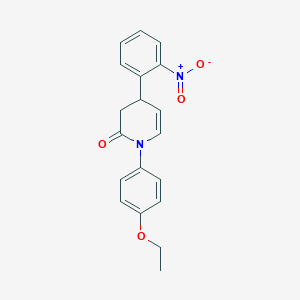
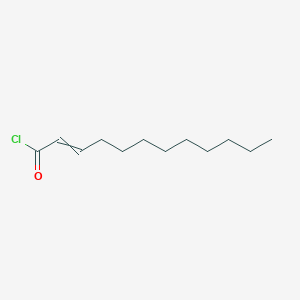
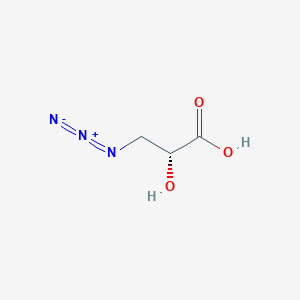
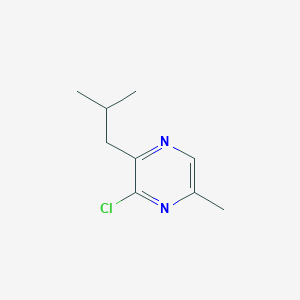
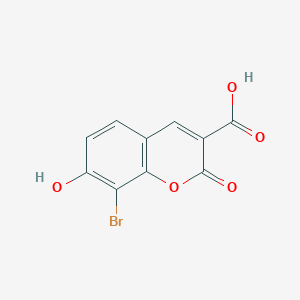
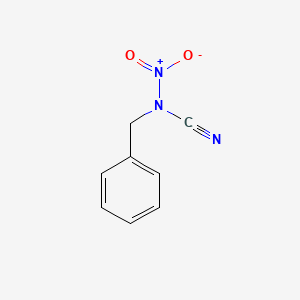
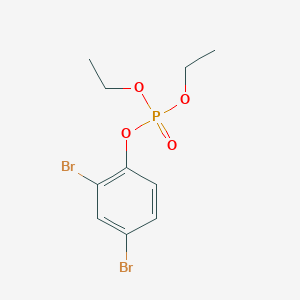
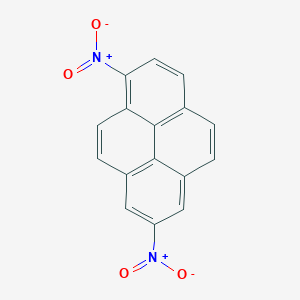

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
